2-(1,3-Benzodioxol-5-yl)-5,7-dimethoxy-3-methyl-3a-prop-2-enyl-2,3,4,7-tetrahydro-1-benzofuran-7a-ol
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Overview
Description
2-(1,3-Benzodioxol-5-yl)-5,7-dimethoxy-3-methyl-3a-prop-2-enyl-2,3,4,7-tetrahydro-1-benzofuran-7a-ol is a naturally occurring neolignan compound found in the trunk wood of Ocotea aciphylla, a species belonging to the Lauraceae family . Neolignans are a class of secondary metabolites derived from the oxidative coupling of phenylpropanoid units. They exhibit a wide range of biological activities and have significant pharmacological potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-yl)-5,7-dimethoxy-3-methyl-3a-prop-2-enyl-2,3,4,7-tetrahydro-1-benzofuran-7a-ol involves the oxidative coupling of phenylpropanoid units. The specific synthetic route and reaction conditions for this compound are not well-documented in the literature. general methods for synthesizing neolignans typically involve the use of oxidative enzymes or chemical oxidants to facilitate the coupling reaction.
Industrial Production Methods
Industrial production of this compound is not well-established due to its natural occurrence in specific plant species. Extraction from the trunk wood of Ocotea aciphylla remains the primary method for obtaining this compound .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzodioxol-5-yl)-5,7-dimethoxy-3-methyl-3a-prop-2-enyl-2,3,4,7-tetrahydro-1-benzofuran-7a-ol undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to less oxidized forms.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized neolignan derivatives, while reduction may yield less oxidized forms.
Scientific Research Applications
2-(1,3-Benzodioxol-5-yl)-5,7-dimethoxy-3-methyl-3a-prop-2-enyl-2,3,4,7-tetrahydro-1-benzofuran-7a-ol has several scientific research applications, including:
Chemistry: Used as a model compound for studying neolignan synthesis and reactivity.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, such as anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzodioxol-5-yl)-5,7-dimethoxy-3-methyl-3a-prop-2-enyl-2,3,4,7-tetrahydro-1-benzofuran-7a-ol involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting pro-inflammatory enzymes and cytokines.
Anticancer Activity: Inducing apoptosis and inhibiting cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Ferrearin A
- Ferrearin B
- Ferrearin C
- 3’-Methoxyburchellin
Uniqueness
2-(1,3-Benzodioxol-5-yl)-5,7-dimethoxy-3-methyl-3a-prop-2-enyl-2,3,4,7-tetrahydro-1-benzofuran-7a-ol is unique due to its specific structural features and biological activities. Compared to other similar compounds, it may exhibit distinct pharmacological properties and potential therapeutic applications .
Properties
CAS No. |
104701-05-5 |
---|---|
Molecular Formula |
C21H26O6 |
Molecular Weight |
374.433 |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5,7-dimethoxy-3-methyl-3a-prop-2-enyl-2,3,4,7-tetrahydro-1-benzofuran-7a-ol |
InChI |
InChI=1S/C21H26O6/c1-5-8-20-11-15(23-3)10-18(24-4)21(20,22)27-19(13(20)2)14-6-7-16-17(9-14)26-12-25-16/h5-7,9-10,13,18-19,22H,1,8,11-12H2,2-4H3 |
InChI Key |
YQDLGYYODFNCTJ-UHFFFAOYSA-N |
SMILES |
CC1C(OC2(C1(CC(=CC2OC)OC)CC=C)O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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